Isoamyl nitrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

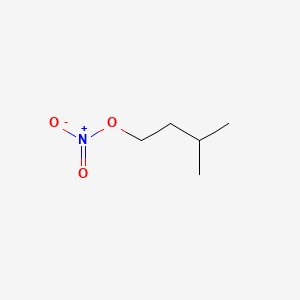

Structure

3D Structure

Properties

IUPAC Name |

3-methylbutyl nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-5(2)3-4-9-6(7)8/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTHGIYFSMNNHSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCO[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70110029 | |

| Record name | Isoamyl nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70110029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Merck Index] | |

| Record name | Isoamyl nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10593 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

5.44 [mmHg] | |

| Record name | Isoamyl nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10593 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

543-87-3 | |

| Record name | Isoamyl nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=543-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoamyl nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanol, 3-methyl-, 1-nitrate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isoamyl nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70110029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopentyl nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.048 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOAMYL NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ARR7RA61E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Isoamyl Nitrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoamyl nitrate, with the chemical formula C5H11NO3, is a colorless liquid that serves as a significant compound in various industrial and medical applications.[1][2][3][4] It is notably used in the production of explosives and as a vasodilator in certain medical contexts.[1] It is crucial to distinguish this compound from isoamyl nitrite (C5H11NO2), a different compound with distinct physical and chemical properties. This guide provides an in-depth overview of the core physical properties of this compound, presenting quantitative data in a structured format and outlining general experimental considerations.

Quantitative Physical Properties of this compound

The following table summarizes the key physical properties of this compound compiled from various sources. These parameters are fundamental for its handling, application, and development in scientific research and industrial processes.

| Property | Value | Source(s) |

| Molecular Formula | C5H11NO3 | [1][2][5][6] |

| Molecular Weight | 133.15 g/mol | [2][3][4][6] |

| Appearance | Colorless liquid | [1][2][3][4] |

| Boiling Point | 147-148 °C | [1][3][5][6] |

| Melting Point | < -60 °C to 0.0 °C | [1][4][5] |

| Density | 0.996 - 1.00 g/mL at 20-22 °C | [1][3][4][5] |

| Flash Point | 49 - 51.7 °C | [1][4][5][7] |

| Vapor Pressure | 5.13 - 5.44 mmHg | [1][2][5] |

| Refractive Index | 1.4110 - 1.4180 at 20-22 °C | [1][3][4][5] |

| Water Solubility | 440 mg/L (Slightly soluble) | [3][4][5] |

| Solubility in Organics | Miscible with alcohol and ether | [3] |

| Log P (octanol-water) | 2.84 | [5] |

| Henry's Law Constant | 0.0022 atm-m3/mole | [5] |

| Atmospheric OH Rate Constant | 3.36E-12 cm3/molecule-sec | [5] |

Experimental Protocols: General Methodologies

While specific experimental protocols for the determination of this compound's physical properties are not detailed in the cited literature, standard laboratory procedures are employed for these measurements. Below is a general overview of the methodologies that would be used.

1. Determination of Boiling Point:

-

Method: Distillation method or ebulliometry.

-

Procedure: A sample of this compound is heated in a distillation apparatus. The temperature at which the liquid boils and its vapor phase is in equilibrium with the liquid phase at a given pressure (typically atmospheric pressure) is recorded as the boiling point. For higher accuracy, an ebulliometer can be used, which measures the boiling point with high precision.

2. Determination of Density:

-

Method: Pycnometry or using a digital density meter.

-

Procedure: A pycnometer, a glass flask with a close-fitting ground glass stopper with a capillary tube through it, is weighed empty, then filled with this compound and weighed again. The density is calculated from the mass and the known volume of the pycnometer. A digital density meter provides a more rapid and often more accurate measurement based on the oscillation of a U-shaped tube filled with the sample.

3. Determination of Refractive Index:

-

Method: Refractometry.

-

Procedure: A few drops of this compound are placed on the prism of a refractometer. The instrument measures the extent to which light is bent (refracted) when it moves from air into the sample. The measurement is typically taken at a specific temperature (e.g., 20°C) and wavelength of light (e.g., the sodium D-line, 589 nm).

4. Determination of Flash Point:

-

Method: Open-cup or closed-cup method (e.g., Pensky-Martens closed-cup tester).

-

Procedure: The sample is heated at a controlled rate in a cup. A small flame is periodically passed over the surface of the liquid. The flash point is the lowest temperature at which the vapors above the liquid will ignite momentarily.

5. Determination of Solubility:

-

Method: Visual method or spectrophotometry.

-

Procedure: For a qualitative assessment, a small amount of this compound is added to a solvent (e.g., water) and shaken. The mixture is observed for phase separation. For quantitative measurement, a saturated solution is prepared, and the concentration of the dissolved this compound is determined using an analytical technique such as UV-Vis spectrophotometry or gas chromatography after calibration.

Logical Relationships in the Application of Physical Properties

The physical properties of this compound are interconnected and crucial for its safe handling, formulation, and application in research and development. The following diagram illustrates these relationships.

Caption: Interrelation of physical properties and their practical implications.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C5H11NO3 | CID 10985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [drugfuture.com]

- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. parchem.com [parchem.com]

- 6. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. chemwhat.com [chemwhat.com]

An In-depth Technical Guide to the Synthesis of Isoamyl Nitrate from Isoamyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of isoamyl nitrate from isoamyl alcohol. It is intended for an audience with a strong background in organic chemistry, such as researchers, scientists, and professionals in drug development. This document will detail the chemical theory, experimental procedures, quantitative data, and safety precautions necessary for the successful synthesis and characterization of this compound. A critical distinction between this compound and the more frequently documented isoamyl nitrite is also addressed.

Introduction

This compound, also known as isopentyl nitrate, is an organic nitrate ester with the chemical formula C5H11NO3. It is important to distinguish it from isoamyl nitrite (C5H11NO2), which has a different chemical structure, synthetic pathway, and pharmacological profile. While isoamyl nitrite is synthesized from isoamyl alcohol and a source of nitrous acid (e.g., sodium nitrite), this compound is prepared through the esterification of isoamyl alcohol with nitric acid, typically in the presence of a strong acid catalyst like sulfuric acid. This process, analogous to the well-known synthesis of nitroglycerin, involves the formation of a nitrate ester.

This guide will focus exclusively on the synthesis of this compound, providing a detailed experimental protocol, analysis of reaction parameters, and characterization data.

Chemical Reaction and Mechanism

The synthesis of this compound from isoamyl alcohol is an acid-catalyzed esterification reaction. The overall reaction is as follows:

(CH₃)₂CHCH₂CH₂OH + HNO₃ --(H₂SO₄)--> (CH₃)₂CHCH₂CH₂ONO₂ + H₂O

The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, often referred to as "mixed acid". Sulfuric acid serves two primary roles: it acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), and it serves as a dehydrating agent, sequestering the water produced during the reaction and driving the equilibrium towards the formation of the nitrate ester.

Reaction Mechanism Signaling Pathway

CAS number for isoamyl nitrate and its synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isoamyl nitrate, a compound of interest in various research and development fields. This document details its chemical identity, physicochemical properties, synthesis, and analytical methods, presented in a format tailored for scientific and research applications.

Chemical Identity and Synonyms

This compound, a nitrate ester, is chemically distinct from the more commonly known isoamyl nitrite. Accurate identification is crucial for both research and regulatory purposes.

The primary identifier for this compound is its CAS (Chemical Abstracts Service) number: 543-87-3 .

A comprehensive list of its synonyms is provided in the table below to aid in literature searches and material sourcing.

| Identifier Type | Value |

| CAS Number | 543-87-3 |

| IUPAC Name | 3-methylbutyl nitrate |

| Synonyms | Isopentyl nitrate, 3-Methyl-1-butanol nitrate, Nitric acid isoamyl ester |

| Molecular Formula | C₅H₁₁NO₃ |

| Molecular Weight | 133.15 g/mol |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the following table. This data is essential for experimental design, safety assessments, and computational modeling.

| Property | Value | Reference |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 148 °C | [2] |

| Density | 1.00 g/cm³ | [3] |

| Flash Point | 49 °C | [2] |

| Refractive Index | 1.4110 - 1.4140 | [3] |

| Water Solubility | Slightly soluble | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of isoamyl alcohol with nitric acid, often in the presence of a sulfuric acid catalyst. The following is a representative experimental protocol derived from established methods for the synthesis of alkyl nitrates.

Experimental Protocol: Fischer Esterification

This protocol describes the synthesis of this compound via the nitration of isoamyl alcohol using a mixed acid solution.

Materials:

-

Isoamyl alcohol (3-methyl-1-butanol)

-

Nitric acid (concentrated)

-

Sulfuric acid (concentrated)

-

Ice

-

Sodium bicarbonate solution (5%, aqueous)

-

Anhydrous sodium sulfate

-

Distilled water

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Preparation of the Mixed Acid: In a separate flask, carefully prepare a mixed acid solution by combining nitric acid and sulfuric acid in a predetermined ratio. For example, a mixed acid composition could be 20-33% nitric acid and 60-68% sulfuric acid. This step should be performed in an ice bath with slow addition and constant stirring due to the exothermic nature of the mixing.

-

Reaction Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice bath to maintain a low temperature.

-

Addition of Isoamyl Alcohol: Add a measured quantity of isoamyl alcohol to the reaction flask and begin stirring.

-

Nitration: Slowly add the pre-cooled mixed acid solution to the stirred isoamyl alcohol via the dropping funnel. The temperature of the reaction mixture should be carefully maintained between 0°C and 20°C throughout the addition to minimize side reactions.

-

Reaction Completion: After the addition of the mixed acid is complete, continue stirring the mixture at the same temperature for a specified period to ensure the reaction goes to completion.

-

Work-up:

-

Carefully pour the reaction mixture into a separatory funnel containing ice-cold water.

-

Allow the layers to separate. The upper organic layer contains the crude this compound.

-

Separate the organic layer and wash it sequentially with cold distilled water and a 5% sodium bicarbonate solution to neutralize any remaining acid.

-

Wash again with distilled water.

-

-

Drying and Purification:

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

The crude this compound can be purified by vacuum distillation.

-

Synthesis Workflow

A flowchart illustrating the synthesis of this compound.

Signaling Pathway of Nitrovasodilators

Organic nitrates, including this compound, are known for their vasodilatory effects. This action is mediated through a well-established signaling pathway involving the release of nitric oxide (NO).

General Mechanism of Action

The primary mechanism of action for organic nitrates involves their metabolic conversion to nitric oxide. NO is a potent endogenous vasodilator that activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. The activation of sGC leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which in turn results in vasodilation.

Signaling Pathway Diagram

The nitrovasodilator signaling pathway.

Analytical Methodologies

The quantification and identification of this compound are critical for quality control, pharmacokinetic studies, and forensic analysis. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are suitable techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS separates volatile compounds based on their partitioning between a stationary phase in a capillary column and a mobile gas phase. The separated compounds are then ionized and fragmented, and the resulting mass-to-charge ratio of the fragments is used for identification and quantification.

Experimental Protocol Outline:

-

Sample Preparation: Dilute the sample containing this compound in a suitable organic solvent (e.g., hexane or ethyl acetate). For biological matrices, a liquid-liquid extraction or solid-phase extraction may be necessary.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: A suitable mass range to detect the molecular ion and characteristic fragments of this compound.

-

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase packed in a column and a liquid mobile phase. A UV detector is commonly used for the detection of nitrates.

Experimental Protocol Outline:

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filtration of the sample is recommended to remove particulate matter.

-

HPLC Conditions:

-

Column: A reverse-phase column (e.g., C18).

-

Mobile Phase: A mixture of acetonitrile and water or methanol and water. The exact ratio may need to be optimized.

-

Flow Rate: Typically 1.0 mL/min.

-

Detector: UV detector set at a wavelength where this compound has significant absorbance (e.g., around 210 nm).

-

Column Temperature: Maintained at a constant temperature (e.g., 25 °C).

-

Analytical Workflow Diagram

A generalized workflow for the analysis of this compound.

This guide provides foundational technical information for researchers and professionals working with this compound. For specific applications, further optimization of the described protocols may be necessary. Always consult relevant safety data sheets and perform risk assessments before handling this chemical.

References

The Role of Isoamyl Nitrate as a Nitrosating Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoamyl nitrate ((CH₃)₂CHCH₂CH₂ONO₂) is an organic nitrate ester with specific and important roles as a nitrating agent and a biological nitric oxide (NO) donor. It is crucial to distinguish it from its chemical cousin, isoamyl nitrite ((CH₃)₂CHCH₂CH₂ONO), which is a more common and reactive agent for direct N-nitrosation and C-nitrosation in organic synthesis. This guide elucidates the distinct chemical reactivity of this compound, focusing on its documented applications in the synthesis of thionitrates and its mechanism of action as a prodrug in physiological systems, where it is bioactivated to release nitric oxide, a key signaling molecule.

Introduction: The Critical Distinction Between this compound and Isoamyl Nitrite

In the field of organic chemistry and pharmacology, the terms this compound and isoamyl nitrite are often a source of confusion. While structurally similar, their chemical properties and applications as nitrosating or nitrating agents differ significantly.

-

This compound (C₅H₁₁NO₃): An ester of isoamyl alcohol and nitric acid. Its primary role is as a nitrating agent, particularly with strong nucleophiles, and as a biological nitric oxide (NO) donor.

-

Isoamyl Nitrite (C₅H₁₁ONO): An ester of isoamyl alcohol and nitrous acid. It is a potent and widely used nitrosating agent for the synthesis of N-nitroso compounds, diazotization of amines, and C-nitrosation of activated methylene groups.[1][2]

The reactivity difference stems from the nature of the bond to the nitro group. Alkyl nitrites are generally more effective nitrosating agents in synthetic chemistry because the O-NO bond is weaker and more readily delivers a nitrosonium ion (NO⁺) equivalent.[3] This guide will focus exclusively on the documented roles of This compound .

Role in Synthesis: Nitrating Agent for Thiolates to Form Thionitrates

The most significant synthetic application of this compound is its reaction with highly nucleophilic thiolates (RS⁻) to form thionitrates (RSNO₂).[4] Thionitrates are considered key intermediates in the biological metabolism of organic nitrate drugs.[5] While neutral thiols (RSH) do not react with this compound, the corresponding deprotonated lithium thiolates undergo efficient conversion.[4]

This reaction provides the first direct experimental evidence for the formation of a thionitrate from the reaction of a thiolate with an organic nitrate, a fundamental step in the proposed bioactivation pathway of these drugs.[4]

Reaction Mechanism and Quantitative Data

The reaction proceeds via a nucleophilic attack of the thiolate anion on the nitrogen atom of the nitrate group, with the isoamyloxy group acting as a leaving group.

Table 1: Synthesis of Thionitrates using this compound

| Thiolate Precursor | Product (Thionitrate) | Solvent | Reaction Time | Yield (%) | Reference |

| Lithium Thiolate 3 | Thionitrate 1 | Benzene | 10 min | 64 | [4] |

| Lithium Thiolate 5 | Thionitrate 6 | Benzene | 30 min | 74 | [4] |

Experimental Protocols

The following protocols are adapted from Sano, T. et al., Molecules 2017.[4]

Protocol 1: Synthesis of Thionitrate 1

-

Preparation of Thiolate: A solution of thiol 2 (18.3 mg, 20 µmol) in benzene (6 mL) is treated with a diluted n-BuLi solution (0.15 mL, 22 µmol).

-

Stirring: The reaction mixture is stirred for 30 minutes at ambient temperature to ensure complete formation of the lithium thiolate.

-

Reaction with this compound: this compound (30 µL, 0.23 mmol) is added to the thiolate solution at ambient temperature.

-

Workup: After 10 minutes, the solvent is removed in vacuo. The residue is washed with hexane.

-

Analysis: The product yields of thionitrate 1 (64%) and unreacted thiol 2 (36%) are determined by ¹H-NMR spectroscopy.[4]

Protocol 2: Synthesis and Isolation of Thionitrate 6

-

Preparation of Thiolate: In a glovebox under an argon atmosphere, a solution of thiol 4 (20.3 mg, 22.1 µmol) in benzene (6.6 mL) is treated with n-BuLi (56 mM in hexane, 434 µL, 24 µmol) at ambient temperature.

-

Stirring: The mixture is stirred for 1 hour.

-

Reaction with this compound: The flask is transferred to a nitrogen-atmosphere glovebox, and this compound (27 µL, 0.20 mmol) is added at ambient temperature.

-

Isolation: After 30 minutes, the resulting yellow solution is evaporated in vacuo.

-

Purification: The crude product is recrystallized from hexane to afford thionitrate 6 as colorless crystals (14.2 mg, 74% yield).[4]

Experimental Workflow Visualization

Role in Drug Development: Bioactivation and Nitric Oxide Signaling

In a physiological context, this compound and other organic nitrates function as prodrugs.[6] They undergo metabolic bioactivation to release nitric oxide (NO), a fundamental signaling molecule that mediates vasodilation.[6] This process is central to their therapeutic use in conditions like angina pectoris.

The primary mechanism for bioactivation of potent organic nitrates involves enzymatic denitration by mitochondrial aldehyde dehydrogenase (ALDH2).[7] This process is thiol-dependent, requiring cysteine residues within the enzyme's active site.[7] The bioactivation cascade leads to the production of NO, which then initiates a signaling pathway resulting in smooth muscle relaxation.

Signaling Pathway

-

NO Generation: this compound is metabolized by enzymes like ALDH2, releasing nitric oxide (NO).

-

sGC Activation: NO diffuses into vascular smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme.

-

cGMP Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

-

PKG Activation: Increased levels of cGMP activate protein kinase G (PKG).

-

Muscle Relaxation: PKG phosphorylates various downstream targets, leading to a decrease in intracellular calcium (Ca²⁺) levels and the dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.

Signaling Pathway Visualization

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Ch22: Nitrosation of amines [chem.ucalgary.ca]

- 3. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]

- 4. Modeling of the Bioactivation of an Organic Nitrate by a Thiol to Form a Thionitrate Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Diazotisation [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

Isoamyl Nitrate: An In-depth Technical Guide to its In Situ Generation of Nitric Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of isoamyl nitrate as a source of nitric oxide (NO) for research and drug development. This compound, an alkyl nitrite, has long been recognized for its potent vasodilatory effects, which are mediated through the in situ release of NO. This document details the mechanisms of NO generation from this compound, the downstream signaling pathways activated by the liberated NO, and detailed experimental protocols for the quantification of NO release. Quantitative data on the kinetics of this compound metabolism are presented in tabular format for easy reference. Furthermore, this guide includes visual representations of key signaling pathways and experimental workflows using the DOT language for Graphviz to facilitate a deeper understanding of the underlying processes.

Introduction

This compound, also commonly referred to as amyl nitrite, is a chemical compound with the formula (CH₃)₂CHCH₂CH₂ONO.[1][2] It is a volatile, yellowish liquid historically used in medicine for the treatment of angina pectoris and as an antidote for cyanide poisoning.[2][3] The primary pharmacological action of this compound stems from its ability to act as a potent vasodilator, a property attributed to its biotransformation into the signaling molecule nitric oxide (NO).[1][2]

The in situ generation of NO from this compound makes it a valuable tool in pharmacological research and a subject of interest in drug development. Understanding the precise mechanisms of its decomposition to NO, the kinetics of this release, and the subsequent cellular responses is crucial for its effective application in experimental settings and for the design of novel therapeutic agents. This guide aims to provide a detailed technical resource for researchers and scientists working with or interested in the NO-donating properties of this compound.

In Situ Generation of Nitric Oxide from this compound

The release of nitric oxide from this compound in a biological system is a complex process that can occur through both enzymatic and non-enzymatic pathways.

Enzymatic Biotransformation

The primary enzymatic pathway for the metabolism of alkyl nitrites like this compound involves glutathione S-transferases (GSTs).[4][5] These enzymes catalyze the conjugation of glutathione (GSH) with the nitrite ester, leading to the formation of S-nitrosoglutathione (GSNO), which can then decompose to release NO.[4][5]

The reaction can be summarized as follows:

-

Isoamyl nitrite + GSH --(GST)--> S-nitrosoglutathione (GSNO) + Isoamyl alcohol

-

GSNO --> Glutathione disulfide (GSSG) + NO

Different isoforms of GST exhibit varying catalytic efficiencies for this reaction.

Non-Enzymatic Decomposition

In addition to enzymatic catalysis, this compound can undergo spontaneous decomposition to release NO, particularly under certain physiological conditions. This process can be influenced by factors such as pH and the presence of reducing agents.

Quantitative Data on this compound Metabolism

The kinetics of the reaction between amyl nitrite and glutathione, both spontaneous and catalyzed by human glutathione S-transferases, have been studied. The following table summarizes the second-order rate constants (k2) for the spontaneous reaction and the rate enhancements provided by different GST isoforms.

| Reaction Condition | Substrate | k2 (M⁻¹·min⁻¹) | GST Isoform | Rate Enhancement ((kcat/Km) / k2) x 10⁻⁴ |

| Physiological pH and temperature | n-butyl nitrite | 22.3 | GST A1-1 | 7.00 |

| GST A2-2 | 2.94 | |||

| GST M1a-1a | 10.6 | |||

| Amyl nitrite | 21.0 | GST A1-1 | 121 | |

| GST A2-2 | 3.92 | |||

| GST M1a-1a | 34.5 | |||

| GST P1-1 | No detectable catalysis | |||

| Data sourced from Meyer et al. (1994)[4] |

Signaling Pathways of Nitric Oxide

Once released, nitric oxide initiates a signaling cascade that leads to its primary physiological effect: smooth muscle relaxation and vasodilation.

The NO/cGMP Signaling Pathway

The canonical signaling pathway for NO involves the activation of soluble guanylyl cyclase (sGC).[6]

-

NO Diffusion: Being a small, lipophilic molecule, NO readily diffuses from its site of generation across cell membranes into target cells, such as vascular smooth muscle cells.

-

sGC Activation: Inside the target cell, NO binds to the heme prosthetic group of soluble guanylyl cyclase, inducing a conformational change that activates the enzyme.

-

cGMP Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

-

Downstream Effectors: cGMP acts as a second messenger, activating downstream targets, most notably cGMP-dependent protein kinase (PKG).

-

Physiological Response: PKG activation leads to a series of phosphorylation events that ultimately result in a decrease in intracellular calcium concentration and desensitization of the contractile machinery to calcium, causing smooth muscle relaxation.[7][8]

References

- 1. Amyl nitrite - Wikipedia [en.wikipedia.org]

- 2. Isoamyl Nitrite | C5H11NO2 | CID 8053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. acs.org [acs.org]

- 4. Human glutathione transferase catalysis of the formation of S-nitrosoglutathione from organic nitrites plus glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biotransformation of organic nitrates by glutathione S-transferases and other enzymes: An appraisal of the pioneering work by William B. Jakoby - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Myoglobin's novel role in nitrite-induced hypoxic vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vasodilator efficacy of nitric oxide depends on mechanisms of intracellular calcium mobilization in mouse aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Early Uses of Isoamyl Nitrite in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoamyl nitrite, also known as isopentyl nitrite, emerged in the mid-19th century as a compound of significant interest, initially for its physiological effects and subsequently for its utility in chemical synthesis. First documented in 1844, its vasodilatory properties were applied to the treatment of angina pectoris by 1867.[1] However, its role in the burgeoning field of organic chemistry during the late 19th and early 20th centuries was equally impactful. This technical guide provides a detailed exploration of the foundational applications of isoamyl nitrite in organic synthesis, with a focus on its use as a diazotizing and nitrosating agent. The methodologies and quantitative data from seminal early experiments are presented to offer a precise historical and technical perspective.

Core Early Applications

The primary early applications of isoamyl nitrite in organic chemistry centered on its ability to act as a convenient, organic-soluble source of the nitrosonium ion (NO⁺) or its equivalents. This reactivity was pivotal in two main areas:

-

Diazotization of Aromatic Amines: The conversion of primary aromatic amines into diazonium salts was arguably the most significant early use of isoamyl nitrite. This reaction opened gateways to a vast array of aromatic transformations, most notably the Sandmeyer reaction, allowing for the introduction of various substituents onto an aromatic ring.[1][2]

-

Nitrosation Reactions: Isoamyl nitrite was also employed as a nitrosating agent for the synthesis of N-nitrosamines from secondary amines, a notable early investigation being conducted by Otto N. Witt in 1878.[1]

Another critical area of study in this period, pioneered by Victor Meyer, involved the synthesis of alkyl nitrites and their distinction from the isomeric nitroalkanes. This work was fundamental to understanding the reactivity of the nitrite group.

Physical and Chemical Properties (Late 19th Century Data)

Early researchers characterized isoamyl nitrite based on its observable physical properties. The following table summarizes these early findings.

| Property | Observed Value |

| Appearance | Yellowish, mobile liquid |

| Odor | Pungent, fruity, ethereal |

| Boiling Point | 96-99 °C |

Key Experimental Protocols and Data

The following sections provide detailed accounts of the experimental procedures and quantitative data extracted from foundational 19th-century research.

Synthesis of Isoamyl Nitrite

The preparation of isoamyl nitrite itself was a crucial first step for its subsequent use in synthesis. Early methods relied on the direct reaction of isoamyl alcohol with a source of nitrous acid.

Objective: To prepare isoamyl nitrite from isoamyl alcohol and sodium nitrite.

Reactants:

-

Isoamyl alcohol

-

Sodium nitrite

-

Concentrated sulfuric acid

-

Water

-

Sodium bicarbonate solution (for washing)

-

Anhydrous calcium chloride (for drying)

Procedure:

-

A mixture of isoamyl alcohol and a concentrated aqueous solution of sodium nitrite is prepared in a flask.

-

The flask is cooled in an ice bath to maintain a low temperature.

-

Concentrated sulfuric acid is added dropwise to the cooled and stirred mixture. The temperature is carefully monitored and kept low to prevent decomposition of the product and control the exothermic reaction.

-

The reaction generates nitrous acid in situ, which then reacts with the isoamyl alcohol to form isoamyl nitrite.

-

Upon completion of the acid addition, the mixture is transferred to a separatory funnel. The upper, oily layer of crude isoamyl nitrite is separated from the aqueous layer.

-

The crude product is washed sequentially with water and a dilute solution of sodium bicarbonate to remove any remaining acid.

-

The washed isoamyl nitrite is then dried over anhydrous calcium chloride.

-

For purification, the dried product is distilled, collecting the fraction boiling between 96-99 °C.

Quantitative Data: Early syntheses were often focused on obtaining a usable product rather than maximizing yield, and reporting was not standardized. However, yields for this type of esterification were generally considered good.

Diazotization of Aromatic Amines for the Sandmeyer Reaction

The use of isoamyl nitrite as a diazotizing agent in non-aqueous or organic media was a significant advancement, as it allowed for reactions with substrates that were insoluble or unstable in aqueous mineral acids.

Objective: To generate an aryl diazonium species from a primary aromatic amine using isoamyl nitrite for a subsequent Sandmeyer-type reaction.

Reactants:

-

A primary aromatic amine (e.g., aniline)

-

Isoamyl nitrite

-

An organic solvent (e.g., ethanol, chloroform, or benzene)

-

A copper(I) salt (e.g., CuCl, CuBr)

Procedure:

-

The aromatic amine is dissolved in a suitable organic solvent.

-

The solution is cooled, and isoamyl nitrite is added. In some procedures, a small amount of acid might be added to facilitate the formation of the reactive nitrosating species.

-

The mixture is stirred at a low temperature to allow for the formation of the diazonium salt. The progress of the reaction is often indicated by a color change and the evolution of gas.

-

The copper(I) salt is then introduced to the solution containing the in situ generated diazonium salt.

-

The reaction mixture is typically warmed to room temperature or gently heated to drive the decomposition of the diazonium salt and the formation of the corresponding aryl halide, with the evolution of nitrogen gas.

-

Workup involves washing the organic solution with water and dilute base to remove unreacted starting materials and byproducts, followed by drying and distillation or crystallization to isolate the final product.

Quantitative Data: The yields for early Sandmeyer reactions varied significantly depending on the substrate and the specific conditions used. The following table provides representative data for the conversion of aniline to various products.

| Starting Amine | Reagents | Product | Reported Yield (c. late 19th/early 20th Century) |

| Aniline | 1. Isoamyl nitrite, Ethanol2. CuCl | Chlorobenzene | Moderate to Good |

| Aniline | 1. Isoamyl nitrite, Bromoform2. CuBr | Bromobenzene | Moderate to Good |

| Aniline | 1. Isoamyl nitrite, Ethanol2. CuCN | Benzonitrile | Moderate |

Synthesis of Aromatic Nitrosamines

Otto N. Witt's 1878 work demonstrated the use of amyl nitrite for the synthesis of N-nitrosamines from secondary aromatic amines.

Objective: To synthesize an N-nitrosamine from a secondary aromatic amine.

Reactants:

-

A secondary aromatic amine (e.g., diphenylamine)

-

Amyl nitrite (isoamyl nitrite being the primary component)

-

A solvent (e.g., ethanol)

-

Acid (e.g., hydrochloric acid)

Procedure:

-

The secondary aromatic amine is dissolved in a suitable solvent, such as ethanol.

-

A slight excess of amyl nitrite is added to the solution.

-

A small amount of acid is introduced to catalyze the reaction.

-

The reaction mixture is stirred, often with gentle warming, to promote the formation of the N-nitrosamine.

-

The product, typically a colored solid, may precipitate from the solution upon cooling or after partial evaporation of the solvent.

-

The crude nitrosamine is collected by filtration and can be purified by recrystallization.

Quantitative Data: Witt's early work was primarily focused on the synthesis and characterization of these new compounds rather than on optimizing and reporting percentage yields. The formation of the product was confirmed by its physical properties and characteristic reactions.

Visualizing Early Synthetic Pathways

The logical flow of these early synthetic strategies can be visualized to better understand the relationships between the reactants and products.

Caption: Workflow for the Sandmeyer reaction using isoamyl nitrite.

Caption: Synthesis of N-nitrosamines from secondary amines.

Conclusion

The introduction of isoamyl nitrite into the repertoire of 19th-century organic chemists marked a pivotal moment in the synthesis of aromatic compounds. Its ability to serve as a mild, organic-soluble diazotizing and nitrosating agent provided a crucial alternative to the often harsh conditions of aqueous nitrous acid. The pioneering work of chemists like Victor Meyer and Otto N. Witt laid the groundwork for what would become standard synthetic methodologies, including the versatile Sandmeyer reaction. While early quantitative reporting was not as rigorous as modern standards, the procedural details from this era reveal a sophisticated understanding of chemical reactivity and a foundation upon which much of modern synthetic organic chemistry is built.

References

An In-depth Technical Guide to Isoamyl Nitrate and Isoamyl Nitrite for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of isoamyl nitrate and isoamyl nitrite, two chemically related but functionally distinct compounds with significant applications in research. This document outlines their chemical properties, synthesis, stability, reactivity, and critically, their differential biological effects and mechanisms of action. The information is intended to assist researchers in selecting the appropriate compound for their specific experimental needs.

Chemical and Physical Properties

This compound and isoamyl nitrite share the same isoamyl alkyl group but differ in their functional group, a distinction that fundamentally governs their chemical and biological characteristics.

| Property | Isoamyl Nitrite | This compound |

| Chemical Formula | C5H11NO2[1] | C5H11NO3[2] |

| Molecular Weight | 117.15 g/mol [1] | 133.15 g/mol |

| Functional Group | Nitrite (-ONO) | Nitrate (-ONO2) |

| Appearance | Clear, yellowish liquid[1] | Colorless to pale yellow liquid |

| Odor | Penetrating, somewhat fruity[1] | Fruity |

| Boiling Point | 99 °C[1] | 150-160 °C |

| Density | 0.872 g/mL at 25 °C[3] | 1.00 g/mL at 20 °C |

| Solubility in Water | Slightly soluble[1] | Insoluble |

| Stability | Unstable; sensitive to air and light[3][4][5] | Stable |

Synthesis and Reactivity

The synthesis of both isoamyl nitrite and this compound typically involves the reaction of isoamyl alcohol with a nitrogen-containing reagent.

Synthesis of Isoamyl Nitrite

Isoamyl nitrite is synthesized by the esterification of isoamyl alcohol with nitrous acid. A common laboratory procedure involves the dropwise addition of concentrated sulfuric acid to a cooled mixture of aqueous sodium nitrite and isoamyl alcohol.[6]

Experimental Protocol: Synthesis of Isoamyl Nitrite

Materials:

-

Isoamyl alcohol

-

Sodium nitrite (NaNO₂)

-

Concentrated sulfuric acid (H₂SO₄)

-

Distilled water

-

Saturated sodium bicarbonate solution

-

Ice bath

-

Separatory funnel

-

Stir plate and stir bar

Procedure:

-

In a flask, dissolve sodium nitrite in distilled water and cool the solution in an ice bath.

-

In a separate beaker, slowly add concentrated sulfuric acid to isoamyl alcohol while cooling in an ice bath.

-

Slowly add the acidic alcohol solution to the cold sodium nitrite solution dropwise with continuous stirring. Maintain the temperature below 5°C.

-

After the addition is complete, continue stirring for 30 minutes.

-

Transfer the reaction mixture to a separatory funnel. The upper layer is the crude isoamyl nitrite.

-

Wash the organic layer with cold distilled water, followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

The product can be further purified by distillation.

Synthesis of this compound

The synthesis of this compound involves the nitration of isoamyl alcohol, typically using a mixture of nitric acid and sulfuric acid.

Experimental Protocol: Synthesis of this compound

Materials:

-

Isoamyl alcohol

-

Concentrated nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Distilled water

-

Sodium bicarbonate solution

-

Ice bath

-

Separatory funnel

-

Stir plate and stir bar

Procedure:

-

Prepare a nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid in a flask cooled in an ice bath.

-

Slowly add isoamyl alcohol to the cold nitrating mixture dropwise with vigorous stirring, ensuring the temperature remains below 10°C.

-

After the addition is complete, allow the mixture to stir at room temperature for one hour.

-

Pour the reaction mixture over crushed ice and transfer it to a separatory funnel.

-

Separate the organic layer (this compound) and wash it sequentially with cold water, a dilute sodium bicarbonate solution, and finally with water again until the washings are neutral.

-

Dry the organic layer over anhydrous calcium chloride.

-

Purify the product by vacuum distillation.

Reactivity and Stability

Isoamyl Nitrite is chemically unstable and prone to decomposition upon exposure to air and light.[3][4][5] It can act as both an oxidizing and a reducing agent. In the presence of a base, it hydrolyzes to isoamyl alcohol and a nitrite salt.[6]

This compound , in contrast, is a more stable compound. Organic nitrates are generally more resistant to hydrolysis than nitrites.

Biological Effects and Mechanism of Action

The primary biological effect of both isoamyl nitrite and organic nitrates is vasodilation, which is mediated by the release of nitric oxide (NO). However, the pathways leading to NO release and the resulting pharmacological profiles are distinct.

Isoamyl Nitrite: A Direct NO Donor

Isoamyl nitrite is a potent and rapid-acting vasodilator.[4][7] Its mechanism of action involves the direct release of nitric oxide.[8] NO then activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to an increase in cyclic guanosine monophosphate (cGMP) levels.[8] Elevated cGMP activates protein kinase G, which in turn leads to a decrease in intracellular calcium levels, resulting in smooth muscle relaxation and vasodilation.[8]

Caption: Isoamyl Nitrite Vasodilation Pathway.

This compound: An Organic Nitrate Vasodilator

Organic nitrates, including this compound, also function as vasodilators by releasing nitric oxide. However, this process requires enzymatic bioactivation. While the precise enzymes involved in the bioactivation of this compound are not well-documented, the general mechanism for organic nitrates involves enzymes such as mitochondrial aldehyde dehydrogenase (ALDH2). This enzymatic conversion is a rate-limiting step, resulting in a slower onset and longer duration of action compared to isoamyl nitrite.[9][10] It is important to note that tolerance can develop with continuous use of organic nitrates, a phenomenon less pronounced with organic nitrites.[9][10][[“]]

Caption: Organic Nitrate Vasodilation Pathway.

Research Applications

The differing pharmacological profiles of isoamyl nitrite and this compound dictate their primary research applications.

Isoamyl Nitrite

-

Vasodilation Studies: Due to its rapid and potent effects, isoamyl nitrite is an invaluable tool for studying acute vasodilation and the physiological responses to sudden changes in blood pressure.[4][7]

-

Cyanide Poisoning Antidote Research: Isoamyl nitrite is a well-established antidote for cyanide poisoning.[5][7] It works by oxidizing hemoglobin to methemoglobin, which has a high affinity for cyanide, thereby sequestering it from cytochrome c oxidase. This makes it a critical compound in toxicological research.

-

Organic Synthesis: In synthetic organic chemistry, isoamyl nitrite is used as a reagent in Sandmeyer reactions and for the synthesis of nitrosamines.[6][7] It is also a precursor for the synthesis of peroxynitrite, a reactive nitrogen species of significant interest in biomedical research.[12]

-

Neuroscience Research: Some studies have investigated the effects of alkyl nitrites on the central nervous system, particularly focusing on the dopaminergic system.[13]

This compound

Specific research applications for this compound are less documented in the scientific literature compared to its nitrite counterpart. However, based on the general properties of organic nitrates, its potential applications include:

-

Cardiovascular Research: As a long-acting vasodilator, this compound could be used in studies investigating sustained hemodynamic effects and the development of nitrate tolerance.

-

Comparative Pharmacology: It can serve as a comparative compound to isoamyl nitrite to elucidate the pharmacological differences between direct NO donors and compounds requiring enzymatic bioactivation.

Quantitative Data Summary

| Parameter | Isoamyl Nitrite | Organic Nitrates (General) |

| Onset of Vasodilatory Effect | Rapid (seconds to minutes)[8][[“]] | Slower (minutes)[[“]] |

| Duration of Action | Short (minutes)[[“]] | Longer (hours)[9][10] |

| Tolerance Development | Minimal[[“]] | Significant with continuous use[9][10][[“]] |

| Primary Site of Vasodilation | Arteriolar[9] | Venous[9] |

Experimental Workflows

In Vitro Vasodilation Assay

This workflow outlines a general procedure for comparing the vasodilatory effects of this compound and isoamyl nitrite in isolated aortic rings.

Caption: In Vitro Vasodilation Assay Workflow.

Conclusion

Isoamyl nitrite and this compound, while structurally similar, offer distinct profiles for research applications. Isoamyl nitrite is a well-characterized, rapid, and direct-acting vasodilator with established uses in cardiovascular research, toxicology, and organic synthesis. This compound, as a representative of the organic nitrate class, provides a model for studying slower-onset, longer-duration vasodilation and the mechanisms of nitrate tolerance. The choice between these two compounds will ultimately depend on the specific research question and the desired pharmacological effect. This guide provides the foundational knowledge for researchers to make an informed decision for their experimental designs.

References

- 1. Amyl nitrite - Wikipedia [en.wikipedia.org]

- 2. This compound | C5H11NO3 | CID 10985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isoamyl nitrite | 110-46-3 [chemicalbook.com]

- 4. Isoamyl Nitrite | C5H11NO2 | CID 8053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The brief introduction of Isoamyl nitrite_Chemicalbook [chemicalbook.com]

- 6. Synthesis and reactions of Isoamyl nitrite_Chemicalbook [chemicalbook.com]

- 7. acs.org [acs.org]

- 8. What is the mechanism of Amyl Nitrite? [synapse.patsnap.com]

- 9. Nitrates and Nitrites in the Treatment of Ischemic Cardiac Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nitrates and nitrites in the treatment of ischemic cardiac disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. consensus.app [consensus.app]

- 12. Synthesis of peroxynitrite in a two-phase system using isoamyl nitrite and hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Fundamental Reactivity of Isoamyl Nitrite with Aromatic Amines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fundamental reactivity of isoamyl nitrite with aromatic amines, a cornerstone reaction in synthetic organic chemistry. The primary focus is on the diazotization of aromatic amines, a process that generates highly versatile diazonium salt intermediates. These intermediates are pivotal in the synthesis of a wide array of functionalized aromatic compounds, which are crucial in drug development and materials science. This document details the underlying mechanisms, provides quantitative data from various studies, outlines experimental protocols, and presents visual diagrams of the reaction pathways and workflows.

A point of clarification: While the topic mentions isoamyl nitrate, the chemical literature overwhelmingly documents the use of isoamyl nitrite (isopentyl nitrite) for the diazotization of aromatic amines. Isoamyl nitrite serves as an effective source of the nitrosonium ion required for this transformation under anhydrous or non-aqueous conditions. This guide will, therefore, focus on the well-established reactivity of isoamyl nitrite.

Core Principles of Reactivity: The Diazotization Reaction

The reaction of a primary aromatic amine with isoamyl nitrite in the presence of an acid leads to the formation of an arenediazonium salt. This process, known as diazotization, converts the amino group into an excellent leaving group (N₂), thereby facilitating a wide range of subsequent substitution reactions.[1][2][3]

Isoamyl nitrite is particularly valuable as a diazotizing agent in organic solvents, allowing the reaction to proceed under "anhydrous" or non-aqueous conditions.[4] This is advantageous for substrates that are sensitive to aqueous environments or when the isolation of the diazonium salt is desired.[4] The choice of solvent can range from acetic acid and alcohols to dimethylformamide, acetone, dichloromethane, and acetonitrile.[4]

The overall transformation can be represented as:

Ar-NH₂ + C₅H₁₁ONO + 2HX → [Ar-N₂]⁺X⁻ + C₅H₁₁OH + H₂O + X⁻

Where Ar is an aryl group and HX is a strong acid.

Reaction Mechanism

The diazotization process is initiated by the protonation of isoamyl nitrite by a strong acid, which then decomposes to form a nitrosonium ion (NO⁺) and isoamyl alcohol. The nitrosonium ion is a potent electrophile that is attacked by the nucleophilic primary aromatic amine. The reaction proceeds through the following key steps:

-

Formation of the Nitrosonium Ion: Isoamyl nitrite is activated by an acid to generate the electrophilic nitrosonium ion.

-

N-Nitrosation: The primary aromatic amine attacks the nitrosonium ion to form an N-nitrosamine.[3]

-

Tautomerization and Proton Transfer: The N-nitrosamine undergoes tautomerization and a series of proton transfers to form a diazohydroxide intermediate.

-

Formation of the Diazonium Ion: The diazohydroxide is protonated, leading to the elimination of a water molecule and the formation of the stable arenediazonium ion.[1]

The stability of the resulting arenediazonium salt is dependent on the reaction temperature, which is typically maintained between 0 and 5 °C to prevent decomposition.[5]

Caption: Mechanism of Diazotization with Isoamyl Nitrite.

Applications in Organic Synthesis: The Sandmeyer Reaction

One of the most significant applications of arenediazonium salts is their use in the Sandmeyer reaction.[6][7][8] This reaction facilitates the conversion of the diazonium group to a variety of other functional groups, including halides (-Cl, -Br, -I), cyano (-CN), and others, typically using a copper(I) salt as a catalyst or reagent.[1][8]

The general workflow for a Sandmeyer reaction is as follows:

-

Diazotization: The primary aromatic amine is converted to its diazonium salt using isoamyl nitrite and an appropriate acid in an organic solvent.

-

Substitution: The solution of the diazonium salt is then treated with a copper(I) salt (e.g., CuCl, CuBr, CuCN) to replace the diazonium group with the corresponding nucleophile.

This two-step sequence is a powerful tool for the synthesis of substituted aromatic compounds that may be difficult to prepare through direct electrophilic aromatic substitution.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Diazotisation [organic-chemistry.org]

- 3. Amine Reactivity [www2.chemistry.msu.edu]

- 4. Science of Synthesis: Best methods. Best results – Thieme Chemistry [science-of-synthesis.thieme.com]

- 5. benchchem.com [benchchem.com]

- 6. Amyl nitrite - Wikipedia [en.wikipedia.org]

- 7. Synthesis and reactions of Isoamyl nitrite_Chemicalbook [chemicalbook.com]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes: The Use of Isoamyl Nitrite in the Sandmeyer Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a versatile method for the synthesis of aryl halides and pseudohalides from primary aromatic amines.[1][2] This transformation proceeds via the formation of an aryl diazonium salt, which is subsequently displaced by a nucleophile.[3][4] While traditionally performed using aqueous sodium nitrite and a mineral acid to generate the diazonium salt, modern protocols often employ organic nitrites, such as isoamyl nitrite, particularly for reactions in non-aqueous media.[5][6] The use of isoamyl nitrite allows for the in situ generation of the diazonium species in organic solvents, which can be advantageous for substrates with poor solubility in water or for achieving milder reaction conditions.[6]

It is important to distinguish isoamyl nitrite (C₅H₁₁ONO) from isoamyl nitrate (C₅H₁₁ONO₂), as they are distinct compounds with different properties.[7] The scientific literature overwhelmingly supports the use of isoamyl nitrite (also known as isopentyl nitrite) as the effective reagent for this class of Sandmeyer reactions.[5][6][8]

Reaction Mechanism

The Sandmeyer reaction using isoamyl nitrite follows a radical-nucleophilic aromatic substitution (SRNAr) pathway.[1][9] The process can be outlined in two major stages:

-

Diazotization: The primary aromatic amine reacts with isoamyl nitrite in an organic solvent to form the aryl diazonium salt.

-

Copper-Catalyzed Substitution: A copper(I) salt (e.g., CuBr, CuCl) catalyzes the decomposition of the diazonium salt. This involves a single-electron transfer from the copper(I) species to the diazonium ion, which then releases nitrogen gas (N₂) to form an aryl radical.[1][9] This highly reactive aryl radical abstracts a halogen from the resulting copper(II) halide species to form the final aryl halide product and regenerate the copper(I) catalyst.[9]

Experimental Protocols

The following section details a general protocol for the Sandmeyer bromination of a primary aromatic amine using isoamyl nitrite and a copper(I) halide.

Protocol 1: Synthesis of an Aryl Bromide

This protocol is adapted from a procedure for the conversion of an aromatic amine to an aryl bromide.[8]

Materials and Reagents:

-

Primary aromatic amine (Starting Material, SM)

-

Acetonitrile (ACN)

-

Isoamyl nitrite

-

Copper(I) bromide (CuBr)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel or syringe

-

Ice bath (if cooling is required)

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the primary aromatic amine (1.0 eq) in acetonitrile.

-

Diazotization: Add isoamyl nitrite (2.0 eq) to the solution and stir the mixture at room temperature for approximately 10 minutes.[8]

-

Copper Catalyst Addition: Add copper(I) bromide (2.0 eq) portion-wise to the reaction mixture.[8] An exotherm may be observed.

-

Reaction: Stir the reaction mixture at room temperature for 3 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.[8]

-

Quenching: Carefully quench the reaction by adding saturated aqueous ammonium chloride.[8]

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with ethyl acetate.[8]

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.[8]

-

Purification: Filter off the drying agent and concentrate the organic solvent in vacuo using a rotary evaporator. The resulting crude product can be purified by silica gel column chromatography.

Data Presentation: Reaction Parameters and Yields

The following table summarizes various conditions reported for Sandmeyer reactions utilizing organic nitrites.

| Starting Material (Amine) | Reagents | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |

| Generic Aromatic Amine | Isoamyl nitrite (2 eq), CuBr (2 eq) | Acetonitrile | RT | 3 | Aryl Bromide | N/A | [8] |

| 2-Aminothiazole | n-Butyl nitrite, CuBr | Acetonitrile | 60 | 0.25 | 2-Bromo-1,3-thiazole | 46 | [6] |

| N-(prop-2-yn-1-ylamino)pyridine | Isopentyl nitrite, CuCl₂ | Acetonitrile | 65 | N/A | Bicyclic chlorinated pyridone | 62 | [6] |

| Aminocyclopropylpyridine | Amyl nitrite, CuBr₂ (0.5 eq) | Dibromomethane | RT | N/A | Bromocyclopropylpyridine | Good | [6] |

Note: "N/A" indicates data not available in the cited source. "Good" indicates a qualitative description of the yield.

Safety Precautions

-

Isoamyl Nitrite: Isoamyl nitrite is a flammable liquid and a potent vasodilator.[7][10] Inhalation can cause a sharp drop in blood pressure, dizziness, and headaches.[11] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[10]

-

Diazonium Salts: Aryl diazonium salts are thermally unstable and can be explosive, especially when isolated in a dry state. It is crucial to keep them in solution and at controlled temperatures.

-

Copper Salts: Copper compounds are toxic and can be harmful if ingested or absorbed through the skin. Avoid creating dust and use appropriate PPE.

-

Solvents: Acetonitrile and other organic solvents are flammable and toxic. Handle them in a fume hood and away from ignition sources.

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. Sandmeyer Reaction [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. synarchive.com [synarchive.com]

- 5. Synthesis and reactions of Isoamyl nitrite_Chemicalbook [chemicalbook.com]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amyl nitrite - Wikipedia [en.wikipedia.org]

- 8. Sandmeyer Reaction (Ar-NH2 to Ar-Br) [commonorganicchemistry.com]

- 9. byjus.com [byjus.com]

- 10. acs.org [acs.org]

- 11. News - Isoamyl Nitrite vs. Amyl Nitrite: What You Need to Know [zoranchem.com]

Application Notes and Protocols for Anhydrous Diazotization of Anilines with Isoamyl Nitrite

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the anhydrous diazotization of anilines using isoamyl nitrite. This method offers a valuable alternative to traditional aqueous diazotization, particularly for substrates that are sensitive to water or require non-aqueous reaction conditions for subsequent transformations. The protocols and data presented herein are intended to serve as a guide for the safe and effective generation of aryl diazonium salts for use in a variety of synthetic applications.

Introduction

Diazotization is a fundamental transformation in organic synthesis, converting primary aromatic amines into highly versatile aryl diazonium salts. These intermediates are pivotal in the synthesis of a wide array of compounds, including azo dyes, aryl halides, and other functionalized aromatic systems.[1] While traditionally performed in aqueous acidic solutions, anhydrous diazotization using alkyl nitrites, such as isoamyl nitrite, in organic solvents has emerged as a powerful technique for specific applications.[2]

Anhydrous conditions are often preferred when the aniline substrate has poor solubility in aqueous media, when the subsequent reaction requires a non-aqueous environment, or when the diazonium salt is particularly unstable in water. Isoamyl nitrite serves as an effective source of the nitrosonium ion (NO⁺) under non-aqueous conditions, enabling the smooth conversion of anilines to their corresponding diazonium salts.[2]

Reaction Mechanism and Signaling Pathway

The anhydrous diazotization of anilines with isoamyl nitrite proceeds through a well-established mechanism. In the presence of an acid catalyst, isoamyl nitrite generates the electrophilic nitrosonium ion. The primary aromatic amine then acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine intermediate. This intermediate undergoes tautomerization and subsequent elimination of isoamyl alcohol to yield the aryl diazonium ion.[1]

Caption: Mechanism of Anhydrous Diazotization.

Quantitative Data Summary

The efficiency of anhydrous diazotization can be influenced by the electronic nature of the substituents on the aniline ring. The following table summarizes the yields of a two-step sequence involving the anhydrous diazotization of various substituted anilines with isoamyl nitrite in dioxane saturated with dry HCl, followed by solvolysis. While these yields represent the overall process, they provide a useful indication of the compatibility of different anilines with this diazotization method.

| Aniline Derivative | R, R' Substituents | Solvent | Product(s) | Overall Yield (%) |

| Aniline | H, H | Dioxane | 2-(2-Chloroethoxy)ethyl phenyl ether | 42 |

| 2-Methylaniline | H, 2-Me | Dioxane | 2-(2-Chloroethoxy)ethyl tolyl ether | 40 |

| 4-Methylaniline | H, 4-Me | Dioxane | 2-(2-Chloroethoxy)ethyl tolyl ether | 47 |

| 3-Methylaniline | H, 3-Me | Dioxane | 2-(2-Chloroethoxy)ethyl tolyl ether | 45 |

| 4-Ethylaniline | H, 4-Et | Dioxane | 2-(2-Chloroethoxy)ethyl ethylphenyl ether | 45 |

| 2-Isopropylaniline | H, 2-iPr | Dioxane | 2-(2-Chloroethoxy)ethyl isopropylphenyl ether | 38 |

| 2,6-Dimethylaniline | 2-Me, 6-Me | Dioxane | 1-Chloro-2,6-dimethylbenzene & Aryl ether | 36 (major chloro derivative) |

| 2,6-Diisopropylaniline | 2-iPr, 6-iPr | Dioxane | 1-Chloro-2,6-diisopropylbenzene & Aryl ether | 38 (major chloro derivative) |

Data adapted from a study on the solvolysis of diazonium salts generated in situ.[3]

Experimental Protocols

Safety Precautions: Isoamyl nitrite is a flammable liquid and should be handled in a well-ventilated fume hood.[2] Avoid inhalation and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Diazonium salts, especially in solid form, can be explosive and should be handled with extreme care and not isolated unless absolutely necessary.[4] It is recommended to use them in solution directly after their preparation.

Protocol 1: General Procedure for Anhydrous Diazotization of Anilines

This protocol describes a general method for the in situ generation of an aryl diazonium salt from an aniline using isoamyl nitrite in an anhydrous organic solvent.

Materials:

-

Substituted aniline (1.0 eq.)

-

Anhydrous organic solvent (e.g., Tetrahydrofuran (THF), 1,4-Dioxane, Acetonitrile)

-

Isoamyl nitrite (1.1 - 1.5 eq.)

-

Acid catalyst (e.g., dry HCl gas, p-toluenesulfonic acid) (optional, but often beneficial)

-

Inert atmosphere (Nitrogen or Argon)

-

Reaction vessel (round-bottom flask) equipped with a magnetic stirrer and a dropping funnel

Procedure:

-

Under an inert atmosphere, dissolve the substituted aniline (1.0 eq.) in the chosen anhydrous organic solvent in the reaction vessel.

-

Cool the solution to 0-5 °C using an ice bath.

-

If using an acid catalyst, introduce it at this stage (e.g., by bubbling dry HCl gas through the solution or adding a catalytic amount of p-toluenesulfonic acid).

-

Slowly add isoamyl nitrite (1.1 - 1.5 eq.) dropwise to the cooled and stirred aniline solution over a period of 15-30 minutes. Maintain the temperature below 5 °C during the addition.

-

After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30-60 minutes to ensure complete formation of the diazonium salt.

-

The resulting solution containing the in situ generated aryl diazonium salt is now ready for use in subsequent reactions.

Caption: General Experimental Workflow for Anhydrous Diazotization.

Protocol 2: Synthesis of an Azo Dye via Anhydrous Diazotization

This protocol details the preparation of an azo dye by coupling the in situ generated diazonium salt with an activated aromatic compound.

Materials:

-

Aniline (1.0 eq.)

-

Anhydrous THF

-

Isoamyl nitrite (1.2 eq.)

-

2-Naphthol (1.0 eq.)

-

Anhydrous pyridine

Procedure:

-

Diazotization: Following Protocol 1, prepare a solution of benzenediazonium salt from aniline in anhydrous THF.

-

Coupling: In a separate flask, dissolve 2-naphthol (1.0 eq.) in anhydrous pyridine. Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the stirred 2-naphthol solution.

-

A brightly colored precipitate of the azo dye should form immediately.

-

Continue stirring the mixture at 0-5 °C for 30 minutes.

-

The reaction mixture can then be worked up by adding water and filtering the solid azo dye. The crude product can be purified by recrystallization.

Protocol 3: Synthesis of an Aryl Halide (Sandmeyer-type Reaction)

This protocol outlines the synthesis of an aryl chloride from an aniline via a Sandmeyer-type reaction following anhydrous diazotization.

Materials:

-

4-Bromoaniline (1.0 eq.)

-

Anhydrous acetonitrile

-

Isoamyl nitrite (1.2 eq.)

-

Copper(I) chloride (CuCl) (1.2 eq.)

Procedure:

-

Diazotization: Following Protocol 1, prepare a solution of 4-bromobenzenediazonium salt from 4-bromoaniline in anhydrous acetonitrile.

-

Sandmeyer Reaction: In a separate flask, create a suspension of copper(I) chloride (1.2 eq.) in anhydrous acetonitrile.

-

Slowly and carefully add the cold diazonium salt solution to the stirred CuCl suspension.

-

Nitrogen gas evolution should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until gas evolution ceases.

-

The reaction can be quenched by the addition of water and the product extracted with an organic solvent (e.g., diethyl ether). The organic layer is then washed, dried, and concentrated to yield the crude aryl chloride, which can be purified by chromatography or distillation.

Troubleshooting and Considerations

-

Low Yields: If yields are low, consider adding an acid catalyst (e.g., p-TsOH) to facilitate the formation of the nitrosonium ion. Ensure that all reagents and solvents are truly anhydrous, as water can lead to side reactions.

-

Side Reactions: The formation of tar-like substances can occur if the temperature is not carefully controlled. Azo coupling between the diazonium salt and the starting aniline can also be a side reaction, especially with electron-rich anilines.

-

Substrate Scope: Anilines with strong electron-withdrawing groups may require longer reaction times or slightly elevated temperatures for complete diazotization. Conversely, electron-rich anilines are more reactive but also more prone to side reactions.

-

Solvent Choice: The choice of solvent can impact the solubility of the aniline and the resulting diazonium salt. Ethereal solvents like THF and dioxane are common choices.[3][4] Acetonitrile is also frequently used.[2]